molecular formula C12H22N2O4 B2697701 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate CAS No. 1263197-89-2

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate

Cat. No.: B2697701
CAS No.: 1263197-89-2
M. Wt: 258.318
InChI Key: BEOGYMDIRWHZBM-DTWKUNHWSA-N
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Description

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, methyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the use of tert-butyl esters in the presence of suitable catalysts and reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may employ flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting the amino group to a different amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-tert-Butyl-1-methylcyclohexane: Shares the tert-butyl and methyl groups but differs in the ring structure.

    tert-Butyl esters: Similar in containing the tert-butyl group but vary in other substituents and functional groups.

This comprehensive overview highlights the significance of 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGYMDIRWHZBM-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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